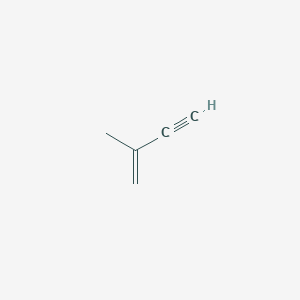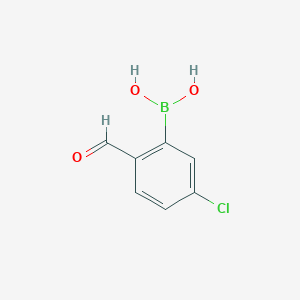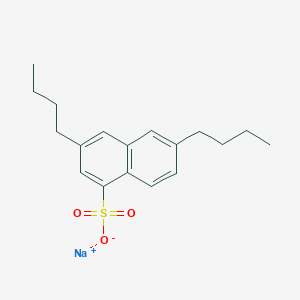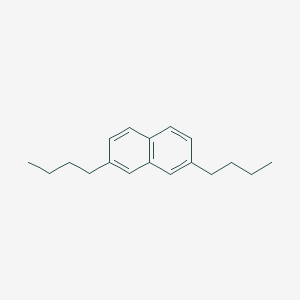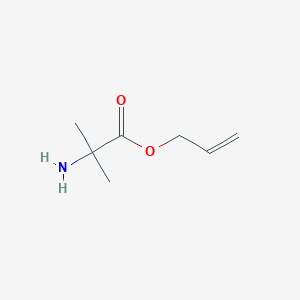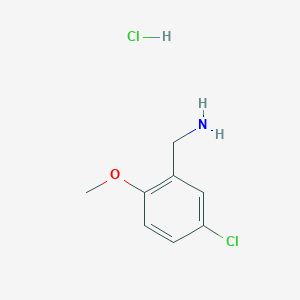
(5-甲氧基苯并呋喃-2-基)硼酸
概述
描述
“(5-Methoxybenzofuran-2-yl)boronic acid” is a boronic acid derivative with the CAS Number: 551001-79-7 . It has a molecular weight of 191.98 and its linear formula is C9H9BO4 . It is a solid substance that should be stored in an inert atmosphere, preferably in a freezer under -20°C .
Synthesis Analysis
Boronic acids, including “(5-Methoxybenzofuran-2-yl)boronic acid”, are known for their stability and non-toxicity. They can be easily synthesized and used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Molecular Structure Analysis
The molecular structure of “(5-Methoxybenzofuran-2-yl)boronic acid” is represented by the InChI code: 1S/C9H9BO4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5,11-12H,1H3 . The compound has a molecular formula of C9H9BO4 .Chemical Reactions Analysis
Boronic acids, such as “(5-Methoxybenzofuran-2-yl)boronic acid”, are known to form reversible covalent interactions with amino acid side chains in proteins or diol groups in sugars . This property allows chemists to employ boronic acids as reversible covalent warheads for medicinal and biological applications .Physical And Chemical Properties Analysis
“(5-Methoxybenzofuran-2-yl)boronic acid” is a solid substance with a molecular weight of 191.98 . It has a molecular formula of C9H9BO4 .科学研究应用
Chemical Synthesis
(5-Methoxybenzofuran-2-yl)boronic acid, like other boronic acids, is a versatile reagent in organic synthesis. It can be used in:
- Metal-catalyzed borylation of alkanes and arenes via C-H activation to synthesize boronic esters .
- Coupling reactions of areneboronic acids or esters with aromatic electrophiles .
- Rhodium-catalyzed additions of boronic acids to alkenes and carbonyl compounds .
Sensing Applications
Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications. These can be:
- Homogeneous assays or heterogeneous detection systems .
- Multivalent boronic acid sensor molecules to improve selectivity towards specific analytes .
Medicinal Chemistry
In medicinal chemistry, boronic acids are used due to their:
Materials Science
Borinic acids and their derivatives are used in materials science for:
作用机制
Target of Action
The primary target of (5-Methoxybenzofuran-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound has high gi absorption . The compound’s ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (5-Methoxybenzofuran-2-yl)boronic acid is influenced by several environmental factors. For instance, the reaction conditions for the SM cross-coupling reaction are exceptionally mild and functional group tolerant . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .
安全和危害
“(5-Methoxybenzofuran-2-yl)boronic acid” is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315-H319-H335 . Precautionary measures include avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .
未来方向
Boronic acids, including “(5-Methoxybenzofuran-2-yl)boronic acid”, have been increasingly utilized in diverse areas of research . They have found applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry . This suggests that there is a promising future for the studies with boronic acids in medicinal chemistry .
属性
IUPAC Name |
(5-methoxy-1-benzofuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIQZZGLIJLKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623527 | |
| Record name | (5-Methoxy-1-benzofuran-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methoxybenzofuran-2-yl)boronic acid | |
CAS RN |
551001-79-7 | |
| Record name | (5-Methoxy-1-benzofuran-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

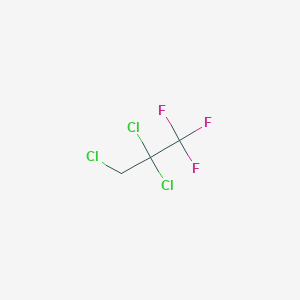

![4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol](/img/structure/B151757.png)

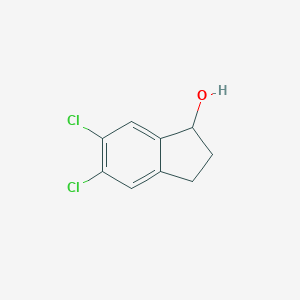
![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)

